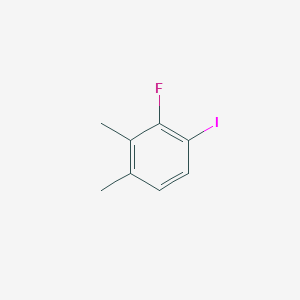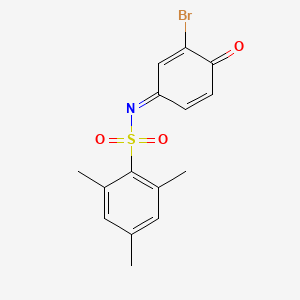![molecular formula C13H9ClFNO4S B3017007 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 554405-07-1](/img/structure/B3017007.png)
2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid is a chemical entity that has been studied for its potential biological activity. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed. For instance, a closely related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has been synthesized and its crystal structure determined, indicating that it belongs to a novel class of compounds with potential herbicidal activity .
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. The paper describes the synthesis of a compound with a similar sulfonamide group and chloro-fluoro substitution pattern on the aromatic ring. The synthesis process is likely to involve multiple steps, including the introduction of the sulfonamide group and the chloro and fluoro substituents at specific positions on the benzene ring. The precise synthesis route for this compound would likely be similar, with careful consideration of regioselectivity and protecting groups to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray single-crystal diffraction . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. The related compound mentioned in paper crystallizes in the monoclinic space group P21/n, with specific cell parameters provided. This information is crucial for understanding the molecular geometry, which can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like the sulfonamide and the halogen substituents. The electrochemical fluorination of related compounds has been successfully carried out, as described in paper , indicating that selective fluorination at specific positions is feasible. This kind of chemical modification can be used to fine-tune the physical and chemical properties of the compound for better biological activity or other desired characteristics.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The crystallographic data provided in paper gives insights into the density and molecular weight, which are important for understanding the compound's behavior in different environments. The bioanalytical method developed in paper for a glyburide analogue, which shares some structural features with the compound of interest, suggests that such compounds can be quantified in biological matrices, which is essential for pharmacokinetic studies. The stability data provided also indicates how the compound behaves under various conditions, which is important for its handling and storage.
科学的研究の応用
Synthesis of New Compounds : A study by Bhat et al. (2016) involved synthesizing new compounds from 3-chloro-2-fluoro benzoic acid, which bears similarity to 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid. These compounds were characterized and evaluated for their anti-convulsant and anti-inflammatory activities, showing potential biological activities (Bhat et al., 2016).
Pharmacological Applications : Sarbanes (2002) discusses the use of mono- and di-substituted sulfamoyl benzoic acids in the treatment of gout and gouty arthritis. These compounds, including variants like this compound, have uricosuric properties (Sarbanes, 2002).
Herbicidal Properties : Hamprecht et al. (2004) found that introducing fluorine atoms into certain compounds can significantly alter their herbicidal properties. The research also explored the synthesis of these compounds from precursors like 2-amino-6-fluoro-benzoic acid (Hamprecht et al., 2004).
Electrochemical Studies : Mandić et al. (2004) investigated the electrochemical behavior of compounds including 2-hydroxy-5-[(2-sulfophenyl)azo]benzoic acid. These studies provide insights into the redox reactions and potential applications in electrochemical processes (Mandić et al., 2004).
Toxicity Assessment : Gorokhova et al. (2020) assessed the toxicity of various benzoic acid derivatives, including compounds similar to this compound. Understanding the toxic properties of these compounds is crucial for their safe application in various fields (Gorokhova et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
特性
IUPAC Name |
2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-10-6-5-8(7-9(10)13(17)18)21(19,20)16-12-4-2-1-3-11(12)15/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXHJQYPOBMUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)


![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)
![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)
![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)

![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)
![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)

